molecular formula C17H17ClN6O2 B2605388 7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-03-0

7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2605388
M. Wt: 372.81
InChI Key: VADHYUWXILHVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It is synthesized from 7,8-diamino-1,3-dimethylxanthine . The molecular formula of the compound is C19H20ClN7O3 .


Synthesis Analysis

The synthesis of this compound involves heating of 7,8-diamino-1,3-dimethylxanthine (2), which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid . This reaction yields 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone (4) in 96% yield . This product is identical with the compound obtained by the reaction of 2 with alloxan followed by methylation . Treatment of 4 with alkylamines gives the desired compound .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity has been a subject of study, revealing moderate activity against rhinoviruses at nontoxic dosage levels. This research highlights the chemical synthesis of new classes of purine analogues with potential antiviral applications (Kim et al., 1978).

Potential Therapeutic Applications

  • Antiviral and Antimicrobial Activity:

    • New 8-aminoalkyl derivatives of purine-2,6-dione with specific substituents have shown potential as ligands for serotonin receptors, indicating possible psychotropic activity. This suggests their utility in designing new therapeutic agents (Chłoń-Rzepa et al., 2013).
    • The synthesis and cardiovascular activity of certain derivatives have been explored, indicating strong antiarrhythmic activity in experimental settings, suggesting their potential in treating cardiovascular conditions (Chłoń-Rzepa et al., 2004).
  • Cancer Research:

    • Some tricyclic triazino and triazolo[4,3-e]purine derivatives have been evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. Notably, certain compounds exhibited considerable activity against various cancer cell lines, indicating their potential as antineoplastic agents (Ashour et al., 2012).

Chemical Properties and Interactions

  • Studies on the topology of interactions in polymorphs of methylxanthines, including caffeine and its metabolites, provide insight into the molecular basis of their pharmacological effects. This research is crucial for understanding the binding and recognition processes of these compounds at their biological targets (Latosińska et al., 2014).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADHYUWXILHVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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